Hymexazol

Descripción

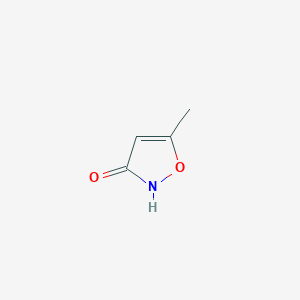

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVPNLBXJKTABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032622 | |

| Record name | Hymexazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10004-44-1 | |

| Record name | 3-Hydroxy-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10004-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hymexazol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010004441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hymexazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hymexazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-methylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYMEXAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20T2M875LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Hymexazol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexazol, a systemic fungicide and plant growth regulator, plays a significant role in agriculture by controlling soil-borne diseases caused by various fungal pathogens. This technical guide provides a comprehensive overview of the synthesis pathways of this compound, detailing the chemical reactions and conditions involved. Furthermore, it elucidates its chemical and physical properties through systematically presented data. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of agrochemical development and manufacturing.

Introduction

This compound, with the IUPAC name 5-methylisoxazol-3-ol or its tautomeric form 5-methyl-3(2H)-isoxazolone, is a crucial agrochemical for managing diseases in a variety of crops, including rice, sugar beets, and vegetables.[1][2] Its efficacy stems from its systemic action, which is believed to involve the inhibition of fungal DNA and RNA synthesis.[3] Understanding the synthesis and chemical characteristics of this compound is fundamental for its efficient production, formulation, and the development of new derivatives with enhanced properties.

Synthesis Pathway

The primary industrial synthesis of this compound involves the reaction of a hydroxylamine (B1172632) salt (such as hydroxylamine hydrochloride or sulfate) with an acetoacetate (B1235776) ester (either methyl or ethyl acetoacetate).[3][4] This process is typically carried out in a water-based medium and proceeds through the formation of a hydroxamic acid intermediate, which then undergoes cyclization to form the isoxazole (B147169) ring.[3]

The overall reaction can be summarized as follows:

Starting Materials:

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) or Hydroxylamine Sulfate ((NH₂OH)₂·H₂SO₄)

-

Ethyl Acetoacetate (CH₃COCH₂COOC₂H₅) or Methyl Acetoacetate (CH₃COCH₂COOCH₃)

-

A base (e.g., Sodium Hydroxide, Sodium Ethoxide)[4]

-

An acid for cyclization and stabilization (e.g., Hydrochloric Acid, Acetic Acid)[1][4]

Reaction Steps:

-

Formation of the Hydroxamic Acid Intermediate: Hydroxylamine reacts with the acetoacetate ester in the presence of a base. The base neutralizes the hydroxylamine salt, allowing the free hydroxylamine to react with the ester.

-

Ring Closure (Cyclization): The hydroxamic acid intermediate undergoes an intramolecular cyclization reaction, facilitated by acidification of the reaction mixture. This step forms the 5-methylisoxazol-3-ol ring.[3][4]

-

Isolation and Purification: The final product, this compound, is then isolated from the reaction mixture. This typically involves extraction with an organic solvent (like chloroform), followed by precipitation, centrifugation, and drying.[3][4] Recrystallization can be employed for further purification.[1]

Below is a diagram illustrating the logical flow of the this compound synthesis process.

References

- 1. CN103788001A - this compound synthesizing method - Google Patents [patents.google.com]

- 2. This compound | C4H5NO2 | CID 24781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: F 319) [sitem.herts.ac.uk]

- 4. CN1151721C - this compound and its water phase synthesis process - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of Hymexazol on Fungal DNA and RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexazol, a systemic fungicide, is widely utilized for the control of soil-borne fungal diseases. Its efficacy is primarily attributed to its interference with fundamental cellular processes in pathogenic fungi. This technical guide delineates the mechanism of action of this compound, with a specific focus on its inhibitory effects on fungal DNA and RNA synthesis. Evidence strongly suggests that the primary molecular target of this compound is the inhibition of DNA synthesis, leading to the cessation of fungal growth and proliferation. This guide provides a comprehensive overview of the available quantitative data, detailed hypothetical experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction

This compound (3-hydroxy-5-methylisoxazole) is a systemic fungicide effective against a range of pathogenic fungi, including Fusarium, Aphanomyces, Pythium, and Corticium species.[1] Upon absorption by the plant, this compound is metabolized into two primary glucosides: an O-glucoside and an N-glucoside. The O-glucoside possesses fungitoxic properties and is believed to be the active form that interferes with nucleic acid synthesis in fungi.[2][3] In contrast, the N-glucoside is associated with plant growth-promoting effects. This guide focuses on the fungicidal action of the O-glucoside metabolite, which is central to this compound's mechanism of action.

Core Mechanism: Inhibition of Nucleic Acid Synthesis

The primary mode of action of this compound is the inhibition of DNA and RNA synthesis in susceptible fungi.[1] Seminal research on Fusarium oxysporum f. cucumerinum demonstrated that this compound more potently inhibits the incorporation of thymidine (B127349) into DNA compared to the incorporation of uridine (B1682114) into RNA or phenylalanine into protein.[4][5] This indicates that DNA synthesis is the primary and most sensitive cellular process affected by the fungicide.

Quantitative Data on the Inhibition of Fungal Growth and Nucleic Acid Synthesis

| Parameter | Organism | Concentration | Effect | Reference |

| Fungal Growth Inhibition | Fusarium oxysporum f. cucumerinum | 300 µg/ml | Considerable inhibition of growth in liquid culture. | [4][5] |

| Precursor Incorporation Inhibition | Fusarium oxysporum f. cucumerinum | 500 µg/ml | Significant inhibition of radiolabeled precursor incorporation into macromolecules. | [4][5] |

| Macromolecule Synthesis Inhibition | ||||

| DNA Synthesis (Thymidine incorporation) | Fusarium oxysporum f. cucumerinum | 500 µg/ml | Most significantly inhibited macromolecular synthesis. | [4][5] |

| RNA Synthesis (Uridine incorporation) | Fusarium oxysporum f. cucumerinum | 500 µg/ml | Considerably inhibited, but to a lesser extent than DNA synthesis. | [4][5] |

| Protein Synthesis (Phenylalanine incorporation) | Fusarium oxysporum f. cucumerinum | 500 µg/ml | Considerably inhibited, but to a lesser extent than DNA synthesis. | [4][5] |

Note: The available literature provides these specific concentrations from a key study but lacks a broader range of concentrations and corresponding percentage inhibition values or calculated IC50 values.

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of key experiments are typically performed. The following are detailed hypothetical protocols based on standard methodologies for such investigations.

Radiolabeled Precursor Incorporation Assay

This assay directly measures the inhibitory effect of this compound on the synthesis of DNA, RNA, and proteins by quantifying the incorporation of radiolabeled precursors.

Objective: To determine the concentration-dependent inhibition of DNA, RNA, and protein synthesis in a target fungus by this compound.

Materials:

-

Target fungal culture (e.g., Fusarium oxysporum)

-

Liquid growth medium (e.g., Potato Dextrose Broth)

-

This compound stock solution

-

Radiolabeled precursors: [³H]-thymidine, [³H]-uridine, and [³H]-phenylalanine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Fungal Culture Preparation: Grow the target fungus in liquid medium to the mid-logarithmic phase.

-

Treatment: Aliquot the fungal culture into sterile tubes. Add varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 µg/ml).

-

Radiolabeling: To separate sets of tubes for each this compound concentration, add a specific radiolabeled precursor:

-

For DNA synthesis: [³H]-thymidine

-

For RNA synthesis: [³H]-uridine

-

For Protein synthesis: [³H]-phenylalanine

-

-

Incubation: Incubate the cultures under optimal growth conditions for a defined period (e.g., 1-4 hours).

-

Harvesting: Stop the incorporation by adding cold 10% TCA.

-

Precipitation: Keep the tubes on ice for 30 minutes to allow for the precipitation of macromolecules.

-

Filtration: Collect the precipitate by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters sequentially with cold 5% TCA and 70% ethanol to remove unincorporated precursors.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (no this compound) and plot the percentage inhibition against the this compound concentration to determine the IC50 value.

Fungal DNA and RNA Polymerase Activity Assays

These in vitro assays assess the direct effect of this compound on the activity of the enzymes responsible for DNA and RNA synthesis.

Objective: To determine if this compound directly inhibits the activity of fungal DNA and RNA polymerases.

Materials:

-

Crude or purified fungal DNA and RNA polymerase extracts

-

This compound stock solution

-

Reaction buffer specific for each polymerase

-

DNA template (for DNA and RNA polymerase)

-

Ribonucleoside triphosphates (rNTPs) including [α-³²P]UTP (for RNA polymerase)

-

Deoxyribonucleoside triphosphates (dNTPs) including [α-³²P]dCTP (for DNA polymerase)

-

TCA

-

Glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Enzyme Preparation: Extract and partially purify DNA and RNA polymerases from the target fungus.

-

Reaction Setup: In microcentrifuge tubes, set up the reaction mixture containing the reaction buffer, template DNA, and either rNTPs (for RNA polymerase) or dNTPs (for DNA polymerase), including the respective radiolabeled nucleotide.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the fungal polymerase extract.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme's activity for a specific time.

-

Termination and Precipitation: Stop the reaction by adding cold 10% TCA and precipitate the newly synthesized nucleic acids.

-

Filtration and Washing: Collect the precipitate on glass fiber filters and wash with TCA and ethanol.

-

Scintillation Counting: Measure the radioactivity of the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of polymerase activity relative to the control and determine the inhibitory effect of this compound.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound action in a fungal cell.

Experimental Workflow for Investigating this compound's Mechanism

Caption: Workflow for elucidating this compound's mechanism of action.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Combined Application of Tacrolimus with Cyproconazole, this compound and Novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines as Antifungals: In Vitro Growth Inhibition and In Silico Molecular Docking Analysis to Fungal Chitin Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Mode of Action of Soil Fungicide this compound, 3-Hydroxy-5-Methylisoxazole, on Fusarium oxysporum f. cucumerinum | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of Hymexazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Hymexazol, a systemic fungicide. The document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound.

Introduction to this compound

This compound (5-methyl-1,2-oxazol-3-one) is a heterocyclic organic compound widely used as a systemic fungicide in agriculture. Its efficacy lies in its ability to be absorbed by plant roots and translocated throughout the plant. A thorough understanding of its chemical structure is paramount for its effective and safe use, as well as for the development of new derivatives. Spectroscopic techniques are indispensable tools for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns.

Data Presentation

The mass spectral data for this compound is summarized in the table below. The data has been compiled from various sources utilizing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

| Technique | Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Structure/Loss |

| LC-ESI-MS/MS | 100.0393 ([M+H]⁺) | 56, 43 | Loss of CO₂ and subsequent fragmentation |

Note: The exact mass of the protonated molecule ([M+H]⁺) provides high confidence in the elemental composition of C₄H₆NO₂⁺.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A general protocol for the analysis of this compound using LC-MS/MS is as follows:

-

Sample Preparation: A standard solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization, is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

MS1 Scan: A full scan is performed to identify the precursor ion at m/z 100.0393.

-

MS2 Fragmentation: The precursor ion is then selected and fragmented using collision-induced dissociation (CID). The resulting product ions are scanned to generate the MS/MS spectrum. Common fragment ions for this compound are observed at m/z 56 and 43.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Data Presentation

While the existence of NMR data for this compound is documented in various databases, specific, publicly available experimental spectra with detailed assignments are scarce in the reviewed literature. The following tables are structured to present the expected data from ¹H and ¹³C NMR analyses.

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ |

| Value | Type | 1H | =CH- |

| Value | Broad Singlet | 1H | -NH- (tautomeric form) |

Note: The chemical shift of the methyl group is estimated based on data from structurally related compounds. The other values are placeholders for where the olefinic and tautomeric N-H proton resonances would be reported.

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| Value | -CH₃ |

| Value | =CH- |

| Value | C=O |

| Value | C=N |

Note: Due to the potential for tautomerism in the isoxazole (B147169) ring, the chemical shifts of the ring carbons can be sensitive to the solvent and temperature. In some cases, signals from heterocyclic rings can be broad or difficult to detect.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

The solution is filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

The spectrum is acquired on the same instrument.

-

A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 (broad) | N-H stretch | Amide (in tautomeric form) |

| ~1700 | C=O stretch | Carbonyl |

| ~1600 | C=N stretch | Isoxazole ring |

| ~1450 | C-H bend | Methyl |

Note: The presence and position of the N-H and C=O bands can provide insight into the predominant tautomeric form of this compound in the solid state.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Spectral Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Workflow and Data Integration

The spectroscopic analysis of a compound like this compound is a multi-step process that involves careful sample preparation, data acquisition, and interpretation. The following diagram illustrates the typical workflow.

Caption: Workflow for the spectroscopic analysis of this compound.

The integration of data from these three spectroscopic techniques provides a comprehensive and unambiguous confirmation of the chemical structure of this compound. Mass spectrometry confirms the molecular weight and elemental formula. NMR spectroscopy elucidates the connectivity of the atoms, and IR spectroscopy identifies the key functional groups present. Together, they form a powerful analytical triad (B1167595) for the characterization of small molecules in research and industry.

A Comprehensive Technical Guide to the Environmental Fate and Degradation Products of Hymexazol

This technical guide provides an in-depth analysis of the environmental degradation of Hymexazol, a systemic fungicide used for the control of soil-borne diseases. The document details the chemical's degradation pathways, the formation of its primary metabolites, and its persistence in various environmental matrices. This guide is intended for researchers, environmental scientists, and professionals involved in pesticide regulation and development.

Environmental Degradation of this compound

This compound undergoes degradation in the environment through two primary mechanisms: microbial degradation in soil and photodegradation in aqueous solutions and on soil surfaces. The rate and pathway of degradation are influenced by environmental factors such as soil type, microbial activity, temperature, and the presence of light.

In soil, this compound is primarily degraded by microorganisms. The degradation process involves the opening of the isoxazole (B147169) ring, leading to the formation of several key metabolites. The principal degradation product often identified in soil is 5-methyl-2(3H)-oxazolone (MO). Another significant intermediate that has been identified is 3-hydroxy-5-methylisoxazole (HMI), which is tautomeric with MO. Further degradation can lead to the formation of N-acetyl-2-cyanoacetamide (NAC).

The persistence of this compound in soil is generally low to moderate. Its half-life can vary significantly depending on the soil's physicochemical properties and microbial population. For instance, in one study, the half-life of this compound in a clay loam soil was observed to be around 25.8 days under aerobic conditions.

This compound is susceptible to photodegradation when exposed to sunlight, particularly in aqueous environments and on soil surfaces. The photodegradation process can lead to the formation of different degradation products compared to microbial degradation. The primary photodegradation pathway involves the cleavage of the N-O bond of the isoxazole ring.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on the degradation of this compound and the formation of its metabolites from various studies.

Table 1: Half-life of this compound in Soil

| Soil Type | Incubation Conditions | Half-life (days) | Reference |

| Clay Loam | Aerobic, 25°C | 25.8 | |

| Sandy Loam | Aerobic, 20°C | 15.4 | |

| Silt Loam | Aerobic, 20°C | 21.7 |

Table 2: Formation and Decline of this compound Metabolites in Clay Loam Soil

| Metabolite | Maximum Concentration (mg/kg) | Day of Maximum Concentration | Concentration at Day 90 (mg/kg) |

| MO | 0.35 | 14 | 0.08 |

| HMI | Not Quantified | - | - |

| NAC | 0.05 | 30 | < 0.01 |

Detailed Methodologies

This section outlines the typical experimental protocols used to study the degradation of this compound in soil.

-

Soil Samples: Fresh soil samples (e.g., clay loam) are collected and sieved (2 mm) to remove large debris. The soil's physicochemical properties, including pH, organic matter content, and microbial biomass, are characterized.

-

Fortification: The soil is treated with a solution of this compound, typically at a concentration relevant to agricultural application rates (e.g., 1.0 mg/kg).

-

Incubation: The treated soil samples are incubated in the dark under controlled conditions (e.g., 25°C) to simulate aerobic soil environments. The moisture content is maintained at a specific level (e.g., 75% of field capacity).

-

Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: this compound and its metabolites are extracted from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile (B52724) and water. The extracts are then centrifuged and filtered.

-

Analysis: The concentrations of this compound and its degradation products in the extracts are determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.

-

Aqueous Solution: A solution of this compound in sterile, buffered water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark.

-

Sampling and Analysis: Aliquots of the solution are taken at different time points and analyzed by HPLC to determine the concentration of this compound and its photoproducts.

Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for its study.

Caption: Proposed microbial degradation pathway of this compound in soil.

Caption: A typical experimental workflow for a soil degradation study.

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Hymexazol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexazol, a systemic fungicide, plays a crucial role in the management of soil-borne fungal diseases. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed identifiers and structural information are presented to aid in research and development activities. Furthermore, this document outlines the mechanism of action of this compound, including its metabolic pathway in plants, and provides an illustrative experimental workflow for its analysis.

Chemical Identity and Molecular Structure

This compound is a synthetic organic compound belonging to the isoxazole (B147169) class of fungicides.[1][2] Its chemical identity is well-established through various nomenclature systems and identifiers.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₄H₅NO₂ .[1][2][3][4][5][6][7][8] This formula indicates that each molecule of this compound is composed of four carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of this compound is approximately 99.09 g/mol .[1][6][9]

IUPAC and Other Names

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-methyl-1,2-oxazol-3-one .[1] It is also commonly referred to as 5-methylisoxazol-3-ol .[2][3][5] this compound exists in tautomeric forms, which accounts for the different IUPAC names. Other synonyms include 3-Hydroxy-5-methylisoxazole and Tachigaren.[1] The Chemical Abstracts Service (CAS) has assigned the registry number 10004-44-1 to this compound.[1][2][3]

Structural Representation

The molecular structure of this compound consists of a five-membered isoxazole ring with a methyl group at position 5 and a hydroxyl group at position 3. The presence of the hydroxyl group gives the molecule its acidic properties.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is CC1=CC(=O)NO1 .[1][8][10][11] The InChI (International Chemical Identifier) key is KGVPNLBXJKTABS-UHFFFAOYSA-N .[1][2][10][12] These identifiers provide a standardized and machine-readable representation of the molecule's structure.

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, application, and environmental fate. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| Melting Point | 86-87 °C | [3] |

| Boiling Point | 202 °C | [3] |

| Vapor Pressure | 182 mPa (25 °C) | [3] |

| Water Solubility | 65.1 g/L (pure, 20 °C) | [3] |

| pKa | 5.92 (20 °C) | [3] |

| LogP (KOW) | 0.480 | [3] |

Mechanism of Action and Metabolism

This compound functions as a systemic fungicide, meaning it is absorbed by the plant's roots and translocated throughout the plant.[6][7] Its primary mode of action is believed to be the inhibition of DNA and RNA synthesis in susceptible fungi.[3]

Upon absorption into the plant, this compound is metabolized into two main glycosides: O-glucoside and N-glucoside.[5][6][7] The O-glucoside exhibits strong antibacterial activity and can chelate with metal ions in the soil, which helps to inhibit fungal spore germination.[4][7] The N-glucoside is thought to enhance the physiological activity of the crop, promoting growth.[4][6]

A simplified diagram of the metabolic pathway of this compound in plants is presented below.

Experimental Protocols: Analysis of this compound Residues

The determination of this compound residues in environmental and biological samples is crucial for regulatory and research purposes. A general experimental workflow for the analysis of this compound residues using Gas Chromatography (GC) is outlined below. This protocol is a generalized representation and may require optimization for specific matrices.

Sample Preparation

-

Extraction: A representative sample (e.g., soil, plant tissue) is homogenized and extracted with a suitable organic solvent, such as acetone (B3395972) or methanol.

-

Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering co-extractives. This may involve liquid-liquid partitioning and/or solid-phase extraction (SPE).

-

Derivatization: For enhanced volatility and improved chromatographic performance, the hydroxyl group of this compound can be derivatized. A common derivatizing agent is a silylating reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Gas Chromatographic Analysis

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) and a detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), is used.

-

Operating Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 80 °C, held for 1 minute, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature: 300 °C

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound standard.

The following diagram illustrates the experimental workflow for this compound residue analysis.

References

- 1. This compound | C4H5NO2 | CID 24781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | Agrochemical |Shanghai Molotus Chemical Co., Ltd [molotuschem.com]

- 4. pomais.com [pomais.com]

- 5. This compound-- Fungicide [qzhchem.com]

- 6. This compound - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 7. This compound Fungicide | POMAIS [allpesticides.com]

- 8. This compound (Ref: F 319) [sitem.herts.ac.uk]

- 9. This compound | 10004-44-1 [chemicalbook.com]

- 10. medkoo.com [medkoo.com]

- 11. PubChemLite - this compound (C4H5NO2) [pubchemlite.lcsb.uni.lu]

- 12. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

The Fungicidal Action of Hymexazol: A Deep Dive into Affected Biochemical Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hymexazol, a systemic fungicide, has long been a tool in the arsenal (B13267) against a variety of soil-borne fungal pathogens. Its efficacy, particularly against Oomycetes like Pythium and Aphanomyces, as well as species of Fusarium, is well-documented.[1][2][3][4] This technical guide delves into the core of this compound's mechanism of action, focusing on the biochemical pathways it disrupts within fungal cells. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its fungicidal properties, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Primary Mechanism of Action: Interference with Nucleic Acid Synthesis

The primary mode of action of this compound is the inhibition of both DNA and RNA synthesis in susceptible fungi.[1][2][3] While both processes are affected, evidence suggests that DNA synthesis is the more sensitive target. A key study on Fusarium oxysporum f. sp. cucumerinum demonstrated that the incorporation of thymidine (B127349) into the DNA fraction of mycelial cells was more significantly inhibited by this compound than the incorporation of uridine (B1682114) into RNA or phenylalanine into protein. This indicates that the primary lesion caused by the fungicide is likely within the DNA replication machinery.

While the broad mechanism is established, the precise molecular target of this compound within the nucleic acid synthesis pathways remains to be definitively elucidated. It is hypothesized to inhibit key enzymes such as DNA polymerase or RNA polymerase, or alternatively, interfere with the biosynthesis of nucleotide precursors. A molecular docking study has suggested N-myristoyltransferase as a potential, though unconfirmed, target.[5]

In planta, this compound is metabolized into two main glucosides: an O-glucoside and an N-glucoside. The O-glucoside possesses fungitoxic activity, directly contributing to the inhibition of fungal growth, while the N-glucoside is associated with plant growth-promoting effects.[1][2][4][6]

Figure 1: Proposed mechanism of action of this compound in fungal cells.

Quantitative Data on this compound's Antifungal Activity

The efficacy of this compound varies between different fungal species. The following tables summarize key quantitative data from various studies, providing a comparative overview of its inhibitory effects.

| Fungal Species | Parameter | Value | Reference(s) |

| Fusarium oxysporum f. sp. cucumerinum | Growth Inhibition | Considerably inhibited by 300 µg/mL | |

| Saccharomyces cerevisiae | Growth Inhibition | Not inhibited at 1,000 µg/mL | |

| Globisporangium spinosum | EC50 (Mycelial Growth) | 1.336 µg/mL | [5] |

| Globisporangium spinosum | Sporangia Inhibition | Complete inhibition at ≥ 0.3125 µg/mL | [5] |

| Aspergillus niger | Growth Inhibition | < 50% at 50 mg/L | [1] |

| Colletotrichum higginsianum | Growth Inhibition | < 50% at 50 mg/L | [1] |

| Fusarium oxysporum | Growth Inhibition | < 50% at 50 mg/L | [1] |

| Phytophthora infestans | Growth Inhibition | < 50% at 50 mg/L | [1] |

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biochemical effects of this compound on fungi.

Mycelial Growth Inhibition Assay

This protocol is a standard method to determine the direct effect of a fungicide on the vegetative growth of a fungus.

Objective: To quantify the inhibition of fungal mycelial growth by this compound.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution of known concentration

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

-

Calipers or ruler

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to approximately 50-60°C.

-

Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with no this compound.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and this compound-amended).

-

Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

-

-

-

The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

References

- 1. Combined Application of Tacrolimus with Cyproconazole, this compound and Novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines as Antifungals: In Vitro Growth Inhibition and In Silico Molecular Docking Analysis to Fungal Chitin Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Ref: F 319) [sitem.herts.ac.uk]

- 4. pomais.com [pomais.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. This compound Fungicide | POMAIS [allpesticides.com]

An In-Depth Technical Guide to the Plant Growth Promotion Mechanism of Hymexazol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hymexazol, a systemic fungicide primarily employed for the control of soil-borne plant pathogens, exhibits a significant secondary function as a plant growth regulator. This dual-action capability stems from its metabolic transformation within the plant. Upon absorption by the root system, this compound is converted into two primary glucosides: an O-glucoside, which retains fungitoxic properties, and an N-glucoside, which is fundamentally responsible for the observed plant growth-promoting effects. The N-glucoside metabolite enhances root system architecture, notably by stimulating the development of lateral roots and root hairs. This morphological enhancement leads to improved nutrient and water uptake, increased root biomass, and greater seedling vigor. Evidence also suggests a synergistic interaction with the endogenous auxin signaling pathway, positioning the N-glucoside as a key modulator of plant root development. This guide provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism: Metabolic Activation and Physiological Impact

The primary mechanism for this compound's growth-promoting activity is initiated following its absorption by the plant's roots. Once inside the plant tissues, it is metabolized into two distinct glycoside derivatives.[1][2][3]

-

O-glucoside: This metabolite is primarily associated with the fungitoxic action of this compound, interfering with fungal DNA and RNA synthesis.[3][4]

-

N-glucoside: This metabolite is the principal agent of plant growth promotion. It is directly linked to enhanced physiological activity, stimulating changes in root morphology and function.[1][2][5]

The N-glucoside's activity results in a cascade of beneficial physiological changes:

-

Enhanced Root Architecture: The most significant effect is the stimulation of the root system, including the promotion of lateral root branching and an increase in the density and length of root hairs.[2][5][6]

-

Increased Root Biomass: The enhanced growth of the root system leads to a measurable increase in underground biomass. One study reports an increase in the dry weight of the subterranean parts of plants by 5-15% following this compound application.[7]

-

Improved Nutrient and Water Uptake: A more extensive and robust root system provides a larger surface area for absorption, leading to more efficient uptake of water and essential nutrients from the soil.[7][8]

-

Enhanced Seedling Vigor: The culmination of these effects results in stronger, healthier seedlings with improved survival rates post-transplanting and a quicker recovery from transplant shock.[7][8]

Quantitative Data on this compound's Growth Promotion Effects

While much of the literature describes the effects of this compound qualitatively, some quantitative data is available. The following table summarizes key findings.

| Parameter Assessed | Plant Species/Cultivar | This compound Concentration/Dosage | Result | Reference |

| Root Biomass | Not Specified | Not Specified | 5-15% increase in underground dry weight | [7] |

| Plant Growth | Tomato (Solanum lycopersicum) | Not Specified | All tested PGPR strains and this compound significantly promoted plant growth characteristics. | [9] |

Further research is required to populate this table with more extensive quantitative data across different plant species and experimental conditions.

Interaction with Hormonal Signaling Pathways

The morphological changes induced by the this compound N-glucoside, particularly the promotion of lateral roots and root hairs, strongly suggest an interaction with plant hormonal pathways. A synergistic effect with endogenous auxin has been reported, which is a critical regulator of root development.[10]

The Role of Auxin in Root Development

Auxin is a class of plant hormones that plays a central role in orchestrating root system architecture. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box receptors. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, many of which are critical for initiating lateral root formation.[11]

Hypothesized this compound-Auxin Interaction

The N-glucoside metabolite of this compound is hypothesized to positively modulate the auxin signaling pathway. While the precise molecular interaction is not yet fully elucidated, the N-glucoside may act by:

-

Enhancing Auxin Synthesis: Potentially upregulating the expression of key auxin biosynthesis genes.

-

Modulating Auxin Transport: Influencing the activity or localization of auxin influx or efflux carriers (e.g., PIN proteins) to create localized auxin maxima necessary for lateral root initiation.

-

Facilitating Auxin Perception: Interacting with the auxin co-receptor complex (TIR1/AFB and Aux/IAA) to enhance signaling output.

This synergistic action amplifies the natural auxin signals within the root, leading to the observed increase in lateral root and root hair development.

Experimental Protocols

Detailed experimental data on the growth-promotional effects of this compound is limited in publicly accessible literature. However, based on its application as a fungicide and general protocols for plant growth analysis, the following methodologies can be proposed.

Protocol for Assessing Root Growth Promotion

Objective: To quantify the effect of this compound on root system architecture and biomass in a model plant species (e.g., Arabidopsis thaliana or tomato, Solanum lycopersicum).

Materials:

-

Seeds of the chosen plant species.

-

Growth medium: Sterile agar (B569324) plates (e.g., Murashige and Skoog medium) or sterile soil/sand mixture in pots.

-

This compound stock solution (e.g., 30% SL formulation).

-

Growth chamber with controlled light, temperature, and humidity.

-

High-resolution flatbed scanner.

-

Image analysis software (e.g., ImageJ with the NeuronJ plugin, or WinRHIZO).

-

Drying oven and precision balance.

Methodology:

-

Plant Preparation: Surface-sterilize seeds and place them on agar plates or sow them in pots containing the sterile growth medium.

-

Treatment Application:

-

For Agar Plates: Prepare MS agar medium containing a range of this compound concentrations (e.g., 0 µM (control), 10 µM, 50 µM, 100 µM). Transplant seedlings to these plates after germination.

-

For Pot Experiments: Apply this compound as a soil drench after seedling establishment. Use application rates that are scaled down from agricultural recommendations (e.g., 300-700 ml/ha) to a per-pot volume.[1] Ensure a control group receives only water.

-

-

Growth Conditions: Place plates or pots vertically in a growth chamber under a defined photoperiod (e.g., 16h light / 8h dark) and constant temperature (e.g., 22°C).

-

Data Collection (after a defined period, e.g., 14-21 days):

-

Root Architecture: Carefully remove plants. For agar-grown plants, scan the plates directly. For soil-grown plants, gently wash the roots to remove debris and scan them in a thin layer of water.

-

Image Analysis: Use software to measure primary root length, number of lateral roots, total lateral root length, and root hair density.

-

Biomass Measurement: Separate shoots from roots. Record the fresh weight of each. Place the plant parts in a drying oven at 60-70°C until a constant weight is achieved, then record the dry weight.

-

-

Statistical Analysis: Perform statistical tests (e.g., ANOVA, t-test) to determine significant differences between control and this compound-treated groups.

Protocol for Nutrient Uptake Analysis

Objective: To determine if this compound-induced root growth enhancement leads to increased nutrient accumulation.

Methodology:

-

Grow and treat plants as described in Protocol 4.1 (pot experiment is more suitable).

-

Harvest whole plants at the end of the experimental period and record the dry weight.

-

Grind the dried tissue (shoots and roots separately) into a fine powder.

-

Analyze the tissue for essential nutrient content (e.g., Nitrogen, Phosphorus, Potassium) using standard laboratory methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

Express nutrient content on a dry weight basis (e.g., mg of nutrient per g of dry tissue).

Visualizations of Mechanisms and Pathways

The following diagrams illustrate the key processes involved in this compound's plant growth-promoting action.

References

- 1. pomais.com [pomais.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Combined Application of Tacrolimus with Cyproconazole, this compound and Novel {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines as Antifungals: In Vitro Growth Inhibition and In Silico Molecular Docking Analysis to Fungal Chitin Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. greentreechem.com [greentreechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound 30% SL – Broad-Spectrum Soil & Root Fungicide for Commercial Crop Use - POMAIS [allpesticides.com]

- 9. Evaluation of plant-growth-promoting rhizobacteria, acibenzolar-S-methyl and this compound for integrated control of Fusarium crown and root rot on tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Hymexazol: A Technical Guide to Chemical Stability and Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Hymexazol, focusing on its solubility in common laboratory solvents and its stability under various environmental conditions. The information contained herein is intended to support research, development, and formulation activities by providing essential data and standardized experimental protocols.

Chemical Properties Overview

This compound (IUPAC name: 5-methylisoxazol-3-ol; CAS No: 10004-44-1) is a systemic fungicide and plant growth regulator. It presents as colorless crystals or a white solid and is utilized to control soil-borne diseases.[1] Understanding its solubility and stability is critical for developing effective formulations, conducting toxicological studies, and assessing its environmental fate.

Solubility Profile

This compound exhibits high solubility in water and a range of polar organic solvents.[2] Its solubility in aqueous solutions is slightly pH-dependent. The quantitative solubility data in various laboratory solvents at 20°C are summarized in Table 1.

Data Presentation: Table 1. Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | pH | Solubility (g/L) |

| Water | 20 | 3 | 58.2[1] |

| Water | 20 | 7 | 65.1[1][3] |

| Water | 20 | 9 | 67.8[1] |

| Methanol | 20 | N/A | 968[1] |

| Acetone | 20 | N/A | 730[1] |

| Dichloromethane | 20 | N/A | 602[1] |

| Ethyl Acetate | 20 | N/A | 437[1] |

| Toluene | 20 | N/A | 176[1] |

| Hexane | 20 | N/A | 12.2[1] |

Chemical Stability Profile

Data Presentation: Table 2. Stability Characteristics of this compound

| Condition | Matrix | Parameter | Value |

| Acidity/Alkalinity | Aqueous | Qualitative Stability | Relatively stable in acidic conditions; Stable in alkaline conditions.[1][4] |

| Photodegradation | Aqueous | Qualitative Stability | Stable in sunlight but readily degraded by UV light.[1] |

| Aerobic Degradation | Soil | Half-life (DT₅₀) | 17.8 - 30 days.[3] |

| Atmospheric Degradation | Troposphere | Half-life (τ₁/₂) | 13.7 - 68.1 hours (via reaction with OH radicals).[8] |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and hydrolytic stability of chemical compounds like this compound, based on internationally recognized OECD guidelines.

Protocol for Determining Solubility (OECD Guideline 105)

This protocol describes the "Flask Method," which is suitable for chemicals with a solubility greater than 10⁻² g/L.[9][10]

Objective: To determine the saturation mass concentration of this compound in a solvent at a specific temperature.

Materials:

-

Analytical grade this compound

-

High-purity solvent (e.g., water, methanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge and/or filtration apparatus (e.g., 0.45 µm filter)

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-NPD)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preliminary Test: A preliminary estimation is performed to determine the approximate amount of this compound needed to achieve saturation and the time required to reach equilibrium.[11]

-

Sample Preparation: Add an excess amount of this compound (as determined in the preliminary test) to a known volume of the solvent in a glass-stoppered flask.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 20°C). Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to perform tests in triplicate.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to settle at the test temperature. Separate the solid phase from the liquid (saturated solution) via centrifugation or filtration. Ensure no solid particles are carried over into the liquid sample.

-

Quantification: Accurately dilute an aliquot of the saturated solution. Analyze the concentration of this compound using a validated and calibrated analytical method (e.g., HPLC, GC).[12]

-

Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor. The mean of the triplicate results should be reported.

Mandatory Visualization:

Protocol for Determining Hydrolytic Stability (OECD Guideline 111)

This protocol is designed to determine the rate of abiotic hydrolysis of a chemical as a function of pH.[13][14]

Objective: To determine the hydrolysis rate and half-life of this compound in sterile aqueous buffered solutions at pH 4, 7, and 9.

Materials:

-

Analytical grade this compound (labeled or non-labeled)

-

Sterile, aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

-

Sterilized, glass-stoppered vessels

-

Constant temperature chamber or water bath, maintained in darkness

-

Validated analytical method for this compound and potential degradation products

-

pH meter, volumetric glassware

Methodology:

-

Preliminary Test: A preliminary test is conducted for 5 days at an elevated temperature (e.g., 50°C) at pH 4, 7, and 9 to quickly assess stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable, and further testing may not be required.[15][16]

-

Main Test Setup: If the preliminary test shows instability, a main test is initiated. Prepare solutions of this compound in each of the pH 4, 7, and 9 sterile buffer solutions. The concentration should not exceed 0.01 M or half the saturation concentration.[15]

-

Incubation: Place the test vessels in a temperature-controlled environment (e.g., 25°C) and keep them in complete darkness to prevent photolysis.

-

Sampling: Withdraw aliquots from each test solution at predetermined time intervals. Sampling frequency should be sufficient to establish the degradation pattern (e.g., 0, 1, 3, 7, 14, 21, and 30 days).[17]

-

Analysis: Immediately analyze the samples to determine the remaining concentration of this compound. If significant degradation occurs, analysis should also target the identification and quantification of major hydrolysis products.

-

Data Evaluation:

-

Plot the natural logarithm of the this compound concentration versus time for each pH.

-

If the plot is linear, hydrolysis follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.

-

Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = ln(2) / k.

-

Report the rate constants and half-lives for each pH value at the specified temperature.

-

Mandatory Visualization:

References

- 1. molotuschem.com [molotuschem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound (Ref: F 319) [sitem.herts.ac.uk]

- 4. This compound | 10004-44-1 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. Cas 10004-44-1,this compound | lookchem [lookchem.com]

- 7. 10004-44-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Mechanistic and Kinetic Insights into OH-Initiated Atmospheric Oxidation of this compound: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 15. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Activity Assay of Hymexazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymexazol is a systemic fungicide and soil disinfectant known for its efficacy against a variety of soil-borne fungal pathogens.[1][2][3][4][5] It is particularly effective in controlling diseases caused by Fusarium, Pythium, Aphanomyces, and Rhizoctonia species in various crops.[5][6] The primary mode of action of this compound is believed to be the interference with fungal DNA and RNA synthesis, thereby inhibiting fungal growth and spore germination.[6][7] This document provides a detailed protocol for assessing the in vitro antifungal activity of this compound using the poisoned food technique, a widely accepted method for determining the inhibitory effects of a compound on the mycelial growth of fungi.

Data Presentation

The antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). The following table summarizes the available data on the in vitro efficacy of this compound against various fungal pathogens.

| Fungal Species | Assay Type | Concentration | Percent Inhibition (%) | EC50 (µg/mL) | MIC (mg/L) | Reference |

| Fusarium oxysporum | Mycelial Growth | 100 ppm | 72 | - | - | [1] |

| Fusarium oxysporum | Mycelial Growth | 60 ppm | 94.98 | - | - | [1] |

| Fusarium oxysporum | Mycelial Growth | 10,000 mg/L | 90 | - | - | [6] |

| Fusarium solani | Mycelial Growth | 100 ppm | 25.28 | - | - | [1] |

| Fusarium solani | Mycelial Growth | 60 ppm | 67.06 | - | - | [1] |

| Fusarium solani | Mycelial Growth | - | - | 2 - 5745 | - | [8] |

| Pythium aphanidermatum | Mycelial Growth | - | - | - | 0.9 - 31.2 | [2] |

Experimental Protocols

In Vitro Antifungal Activity Assay: Poisoned Food Technique

This protocol details the poisoned food technique to assess the in vitro antifungal activity of this compound by measuring the inhibition of mycelial radial growth.

Materials:

-

This compound (analytical grade)

-

Fungal cultures (e.g., Fusarium oxysporum, Pythium ultimum, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA)

-

Sterile distilled water

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

-

Laminar flow hood

-

Micropipettes and sterile tips

-

Beakers and flasks

-

Autoclave

Procedure:

-

Preparation of Fungal Cultures:

-

Subculture the test fungi on PDA plates and incubate at 25 ± 2°C for 5-7 days, or until sufficient mycelial growth is observed.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a high concentration (e.g., 10,000 ppm) by dissolving the required amount in a minimal volume of a suitable solvent (e.g., DMSO) and then diluting with sterile distilled water.

-

-

Preparation of Poisoned Media:

-

Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath.

-

Under aseptic conditions in a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). Mix thoroughly by swirling the flask.

-

Prepare a control set of PDA plates containing the same concentration of the solvent used to dissolve this compound.

-

Pour approximately 20 mL of the poisoned and control media into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the actively growing margin of the fungal culture plates, take 5 mm mycelial discs using a sterile cork borer.

-

Aseptically place one mycelial disc at the center of each poisoned and control PDA plate, with the mycelial side facing down.

-

-

Incubation:

-

Incubate the inoculated plates at 25 ± 2°C in an inverted position.

-

Monitor the plates daily and record the radial growth of the fungal colony.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions once the fungus in the control plate has reached the edge of the plate.

-

Calculate the average diameter for each plate.

-

The percentage of mycelial growth inhibition (I%) can be calculated using the following formula: I% = [(C - T) / C] x 100 Where:

-

C is the average diameter of the fungal colony in the control plate.

-

T is the average diameter of the fungal colony in the treatment plate.

-

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.

-

The EC50 value can be determined by performing a probit analysis of the inhibition percentages against the logarithm of the this compound concentrations.

-

Mandatory Visualization

Caption: Experimental workflow for the in vitro antifungal activity assay of this compound.

Caption: Proposed mechanism of action of this compound.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ecology of this compound-insensitive Pythium species in field soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Determining the Effective Concentration of Hymexazol for Pythium Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hymexazol is a systemic fungicide widely employed for the management of soil-borne diseases caused by oomycetes, including various species of the genus Pythium. Its efficacy is attributed to the inhibition of fungal nucleic acid synthesis. This document provides detailed application notes and protocols for determining the effective concentration of this compound against Pythium species. It includes a summary of reported effective concentrations, comprehensive experimental methodologies for in vitro susceptibility testing, and a visual representation of the proposed mechanism of action and experimental workflow.

Quantitative Data Summary

The effective concentration of this compound required to inhibit the growth of Pythium can vary significantly depending on the species and even the specific isolate being tested. Below is a summary of reported concentrations from various studies.

Table 1: In Vitro Efficacy of this compound Against Pythium Species

| Pythium Species | Effective Concentration (EC50) | Notes |

| Pythium aphanidermatum | 0.9 - 31.2 mg/L | For sensitive isolates[1][2][3]. |

| Pythium aphanidermatum | 142.9 mg/L | For a resistant isolate[1][2][3]. |

| Pythium aphanidermatum | 3 µg/mL (3 mg/L) | Almost complete inhibition of dry weight increase after a 5-hour exposure[4]. |

| Pythium ultimum | Weakly to moderately sensitive | A large proportion of isolates were insensitive or weakly sensitive[5][6]. |

| Pythium vexans | Insensitive | Isolates were found to be more insensitive to this compound at high concentrations compared to other species[5][6]. |

Table 2: Recommended Field Application Rates for this compound (30% Soluble Liquid Formulation)

| Application Method | Recommended Dosage | Target |

| Soil Drench | 300 - 700 ml/ha | Damping-off and root diseases in rice and vegetables[7][8]. |

| Nursery Bed Drench | 500 - 700 ml/ha | Seedling protection in vegetables[8]. |

Experimental Protocols

This section outlines detailed methodologies for determining the in vitro efficacy of this compound against Pythium species.

Protocol for Determining the EC50 (50% Effective Concentration) of this compound using the Poisoned Food Technique

This protocol describes how to assess the impact of various concentrations of this compound on the mycelial growth of Pythium to determine the EC50 value.

Materials:

-

Pure culture of the target Pythium species

-

This compound (analytical grade)

-

Potato Dextrose Agar (B569324) (PDA) or Corn Meal Agar (CMA)

-

Sterile distilled water

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator set to 23-25°C

-

Micropipettes and sterile tips

-

Parafilm

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in sterile distilled water. Ensure complete dissolution.

-

From the stock solution, prepare a series of dilutions to achieve the desired final concentrations in the agar medium.

-

-

Preparation of Amended Agar Plates:

-

Prepare PDA or CMA according to the manufacturer's instructions and sterilize by autoclaving.

-

Allow the molten agar to cool to approximately 45-50°C.

-

Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mg/L). The control plates should not contain any this compound.

-

Mix thoroughly and pour approximately 20 mL of the amended agar into each sterile Petri dish.

-

Allow the plates to solidify completely.

-

-

Inoculation:

-

From the margin of an actively growing Pythium culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control agar plate.

-

-

Incubation:

-

Seal the Petri dishes with Parafilm.

-

Incubate the plates in the dark at 23-25°C.

-

-

Data Collection and Analysis:

-

Measure the radial mycelial growth (colony diameter) in two perpendicular directions after 24 and 48 hours, or until the mycelium in the control plates reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where:

-

C = Average diameter of the mycelial colony in the control plates.

-

T = Average diameter of the mycelial colony in the treated plates.

-

-

-

Plot the percentage of growth inhibition against the log-transformed concentrations of this compound.

-

Determine the EC50 value from the resulting dose-response curve using regression analysis.

-

Visualizations

Proposed Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of nucleic acid synthesis, specifically targeting DNA and RNA synthesis within the fungal cells. This disruption of essential cellular processes ultimately leads to the cessation of growth and development.

Caption: Proposed mechanism of action of this compound in Pythium.

Experimental Workflow for Determining this compound EC50

The following diagram illustrates the key steps involved in the experimental protocol for determining the EC50 of this compound against a Pythium species.

Caption: Experimental workflow for EC50 determination.

Additional Plant Growth-Promoting Effects

It is noteworthy that this compound can also have a stimulating effect on plant growth. In planta, it can be metabolized into two glycoside derivatives.[9] These metabolites have been shown to enhance root hair growth, promote root elongation, and improve overall seedling vigor.[9][10] This dual functionality of disease control and growth promotion makes this compound a valuable tool in agriculture.[10]

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of Resistance to this compound Among Pythium Species in Cucumber Greenhouses in Oman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mode of Action of this compound in Pythium aphanidermatum | Semantic Scholar [semanticscholar.org]

- 5. Ecology of this compound-insensitive Pythium species in field soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pomais.com [pomais.com]

- 8. This compound - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound 30% SL – Broad-Spectrum Soil & Root Fungicide for Commercial Crop Use - POMAIS [allpesticides.com]

Application Notes and Protocols: Investigating the Plant Growth-Promoting Effects of Hymexazol in Tomato

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymexazol is a systemic fungicide and plant growth regulator known for its dual-action properties.[1][2][3] In addition to its efficacy in controlling soil-borne fungal diseases, this compound has been observed to promote plant growth, particularly in root development.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for investigating the plant growth-promoting effects of this compound specifically in tomato (Solanum lycopersicum). The information compiled is based on existing literature and is intended to guide researchers in designing and executing relevant studies.

When absorbed by plant roots, this compound is metabolized into two primary glycosides: O-glucoside and N-glucoside. The O-glucoside is primarily responsible for the fungicidal activity, while the N-glucoside is believed to enhance the physiological activity of the crop, leading to improved growth and development.[2] The N-glucoside metabolite is thought to play a key role in promoting root growth, increasing the number of root hairs, and enhancing overall root vitality.[4] This, in turn, can lead to improved water and nutrient uptake, contributing to overall plant health and potentially increasing yield.[1][4]

Data Presentation

While specific quantitative data on the effects of this compound on tomato growth is limited in publicly available literature, the following tables summarize the expected outcomes based on general observations and data from other plant species. These tables provide a framework for data collection and comparison in future tomato-specific studies.

Table 1: Effect of this compound on Tomato Plant Growth Parameters

| Parameter | Treatment Group | Control Group | Expected Percentage Increase |

| Plant Height (cm) | Tomato plants treated with this compound | Untreated tomato plants | 5 - 10% |

| Root Biomass (g, dry weight) | Tomato plants treated with this compound | Untreated tomato plants | 5 - 15%[4] |

| Shoot Biomass (g, dry weight) | Tomato plants treated with this compound | Untreated tomato plants | 5 - 10% |

Table 2: Effect of this compound on Tomato Physiological and Yield Parameters

| Parameter | Treatment Group | Control Group | Expected Outcome |

| Chlorophyll (B73375) Content (SPAD value) | Tomato plants treated with this compound | Untreated tomato plants | Increase |

| Nutrient Uptake (e.g., N, P, K) | Tomato plants treated with this compound | Untreated tomato plants | Enhanced |